REACTION_SMILES
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[C:21](=[O:22])([O-:23])[O-:24].[CH3:27][C:28]#[N:29].[Cl:12][c:13]1[cH:14][cH:15][c:16]([CH2:17][Br:18])[cH:19][cH:20]1.[K+:25].[K+:26].[OH:1][c:2]1[c:3]([O:10][CH3:11])[cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1>>[O:1]([c:2]1[c:3]([O:10][CH3:11])[cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1)[CH2:17][c:16]1[cH:15][cH:14][c:13]([Cl:12])[cH:20][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)ccc1O
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Name
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Type
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product
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Smiles
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COc1cc(C=O)ccc1OCc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |